
Methyl 2,4-dihydroxyquinazoline-7-carboxylate
Overview
Description
Methyl 2,4-dihydroxyquinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with hydroxyl groups at positions 2 and 4, and a carboxylate ester group at position 7. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 2 and 4 undergo oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃).
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Products : Formation of quinazoline-2,4-dione derivatives via oxidation of hydroxyl groups to ketones .
Example Reaction :
Reduction Reactions
The carboxylate ester group is susceptible to reduction:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Products : Reduction of the ester to a primary alcohol, yielding 2,4-dihydroxyquinazoline-7-methanol.
Example Reaction :
Substitution Reactions
The hydroxyl groups participate in nucleophilic substitution:
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Halogenation : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides .
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Alkylation : Methyl iodide (CH₃I) in the presence of NaH or K₂CO₃ leads to O-methylation .
Key Data Table: Methylation Outcomes
Mechanistic Insight :
Methylation proceeds via an SN2 mechanism, with steric hindrance near the nitrogen atom favoring O-methylation over N-methylation . Conformational studies using DFT calculations confirm that the ester group shields the nitrogen atom, directing reactivity toward oxygen .
Hydrolysis Reactions
The ester group undergoes alkaline hydrolysis:
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Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at 60°C.
Example Reaction :
Acetylation Reactions
Hydroxyl groups react with acetylating agents:
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Reagents/Conditions : Acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) in ethylene dichloride.
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Products : 3-Acetyl-2,4-dihydroxyquinazoline-7-carboxylate .
Example Reaction :
Yield : 94% (reported for analogous quinoline derivatives) .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities:
- Antitumor Activity : Quinazoline derivatives are known for their anticancer properties. Methyl 2,4-dihydroxyquinazoline-7-carboxylate may function as an inhibitor of specific kinases involved in tumor growth and proliferation .
- Antimicrobial Properties : Similar quinazoline compounds have demonstrated antibacterial and antifungal activities. The presence of hydroxyl groups in the structure enhances its interaction with biological targets, potentially leading to effective antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Anticancer Agents
Quinazoline derivatives, including this compound, have been studied as potential anticancer agents. They may inhibit pathways involving c-Myc and other oncogenic factors, contributing to reduced tumor cell viability. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Development
The compound's structural features suggest potential as a lead compound for developing new antibiotics or antifungal agents. Studies have indicated that modifications to the quinazoline structure can enhance activity against resistant strains of bacteria .
Neuroprotective Effects
Emerging research suggests that certain quinazoline derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to cross the blood-brain barrier is critical for such applications.
Case Study: Antitumor Activity
A study conducted on various quinazoline derivatives revealed that this compound inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Case Study: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 2,4-dihydroxyquinazoline-7-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl groups and the carboxylate ester group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar ring structure but lacking the hydroxyl and carboxylate ester groups.
2,4-Dihydroxyquinazoline: A derivative with hydroxyl groups but without the carboxylate ester group.
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: A closely related compound with similar functional groups.
Uniqueness
Methyl 2,4-dihydroxyquinazoline-7-carboxylate is unique due to the presence of both hydroxyl groups and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2,4-dihydroxyquinazoline-7-carboxylate (MDQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of MDQ, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The synthesis of MDQ typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of appropriate amino acids with ortho-substituted aromatic aldehydes followed by methylation and carboxylation steps .
Biological Activities
MDQ exhibits a range of biological activities that have been documented in various studies:
- Antimicrobial Activity : MDQ has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : Recent research has highlighted the potential of MDQ as an anticancer agent. In a study involving various cancer cell lines (e.g., MCF-7, A549), MDQ demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects : MDQ has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of MDQ:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of MDQ against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that MDQ exhibited significant antibacterial activity, with MIC values ranging from 8 to 32 µg/mL, indicating its potential as a novel antimicrobial agent .
- Evaluation Against Cancer Cell Lines : In another study, MDQ was tested against a panel of cancer cell lines including breast (MCF-7) and lung (A549) cancers. The compound showed selective cytotoxicity with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies revealed that MDQ induced apoptosis via mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and depolarization of mitochondrial membranes .
- Anti-inflammatory Mechanism : A recent investigation into MDQ's anti-inflammatory effects demonstrated that it significantly reduced tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. This suggests that MDQ may serve as a therapeutic candidate for inflammatory conditions such as rheumatoid arthritis .
Table 1: Summary of Biological Activities of this compound
Q & A
Q. Basic: What are the standard synthetic routes for Methyl 2,4-dihydroxyquinazoline-7-carboxylate?
The compound is typically synthesized via a two-step process. First, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 174074-88-5) is prepared by refluxing a precursor with urea in acetic acid (65% yield). The second step involves chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIEA) in toluene at 90°C, yielding the dichloro intermediate (61% yield). Variations may adjust stoichiometry or catalysts to optimize intermediates.
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1715 cm⁻¹) and hydroxyl (OH, ~3320 cm⁻¹) groups.
- ¹H-NMR : Reveals substituent patterns (e.g., methyl ester at δ 3.92 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ observed at 221.0551 vs. calculated 221.0562).
- Melting point analysis : Used to assess purity (e.g., >300°C for intermediates).
Q. Advanced: How can researchers optimize synthesis yields for derivatives?
Yield optimization involves:
- Reagent ratios : Increasing DIEA (3 eq) enhances POCl₃-mediated chlorination efficiency.
- Temperature control : Prolonged reflux (e.g., 5 hours vs. 3 hours) may improve cyclization in urea reactions.
- Catalyst screening : Use of phase-transfer catalysts or microwave-assisted synthesis could reduce reaction times.
Q. Advanced: How to resolve discrepancies in reported melting points or spectral data?
- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., drying time, solvent purity).
- Complementary techniques : Pair NMR with X-ray crystallography (using SHELX software ) for structural confirmation.
- HPLC purity analysis : Quantify impurities affecting thermal properties.
Q. Advanced: What strategies guide the design of pharmacologically active quinazoline derivatives?
- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, chlorophenyl) at positions 2 and 4 to enhance bioactivity.
- Docking studies : Model interactions with targets like soluble epoxide hydrolase (sEH) using computational tools.
- In vitro assays : Test antimicrobial or antitumor activity using standardized protocols (e.g., MIC assays).
Q. Basic: What are the stability and storage requirements for this compound?
Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the ester group . Stability tests under varying pH and temperature can identify degradation products via TLC or LC-MS.
Q. Advanced: How can computational modeling improve understanding of reaction mechanisms?
- DFT calculations : Simulate intermediates in POCl₃-mediated chlorination to identify rate-limiting steps.
- SHELX refinement : Resolve crystal structures to validate stereochemical outcomes .
Q. Advanced: What mechanistic insights explain the chlorination step with POCl₃?
POCl₃ acts as both a chlorinating agent and acid catalyst. The mechanism likely involves:
Protonation of the carbonyl oxygen, increasing electrophilicity.
Nucleophilic attack by chloride ions at the α-position.
Elimination of phosphate byproducts.
Q. Basic: Which analytical methods ensure purity for biological testing?
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to quantify impurities.
- Elemental analysis : Verify C/H/N ratios (e.g., ±0.3% deviation).
- TLC : Monitor reaction progress with silica gel plates and UV visualization.
Q. Advanced: How to study polymorphism or crystallinity in this compound?
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKCZHGGECJJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615186 | |
Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174074-88-5 | |
Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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